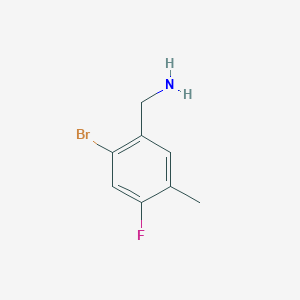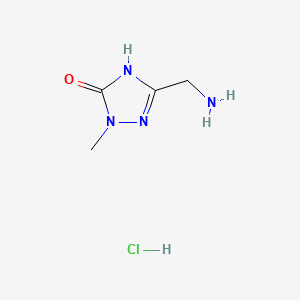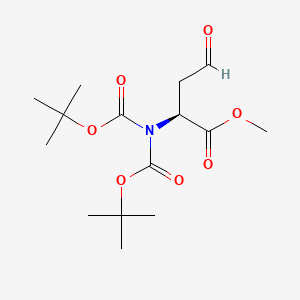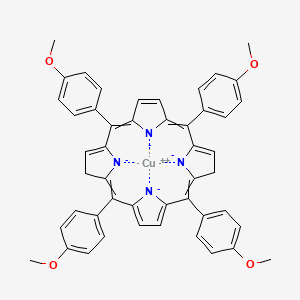![molecular formula C22H19Cl2FN2O3S B12444609 N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12444609.png)
N-(3-chloro-4-fluorophenyl)-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cloro-4-fluorofenil)-N~2~-(3-cloro-4-metilfenil)-N~2~-[(4-metilfenil)sulfonil]glicinamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por la presencia de múltiples grupos funcionales, incluidos los grupos cloro, fluoro, metil y sulfonil, que contribuyen a sus propiedades químicas únicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-cloro-4-fluorofenil)-N~2~-(3-cloro-4-metilfenil)-N~2~-[(4-metilfenil)sulfonil]glicinamida generalmente implica reacciones orgánicas de múltiples pasos. Un enfoque común es comenzar con las anilinas sustituidas apropiadas y reaccionarlas con derivados de glicina en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o dimetilsulfóxido (DMSO) y catalizadores como complejos de paladio o cobre para facilitar las reacciones de acoplamiento.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y técnicas de purificación avanzadas, como la cromatografía y la cristalización, garantiza un alto rendimiento y pureza del producto final. La optimización de los parámetros de reacción, incluida la temperatura, la presión y el tiempo de reacción, es crucial para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-cloro-4-fluorofenil)-N~2~-(3-cloro-4-metilfenil)-N~2~-[(4-metilfenil)sulfonil]glicinamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o peróxido de hidrógeno para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio se pueden emplear para reducir grupos funcionales específicos dentro de la molécula.
Sustitución: Los grupos cloro y fluoro en el compuesto pueden participar en reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de este compuesto incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Nucleófilos: Aminas, tioles
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-(3-cloro-4-fluorofenil)-N~2~-(3-cloro-4-metilfenil)-N~2~-[(4-metilfenil)sulfonil]glicinamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar la actividad enzimática e interacciones proteicas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-(3-cloro-4-fluorofenil)-N~2~-(3-cloro-4-metilfenil)-N~2~-[(4-metilfenil)sulfonil]glicinamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a una cascada de eventos bioquímicos que resultan en sus efectos observados. Las vías exactas y los objetivos moleculares pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-cloro-2-metilfenil)-4-(4-fluorofenil)-1,3-tiazol-2-amina
- N-(3-cloro-4-fluorofenil)-7-metoxi-6-(3-morfolin-4-ilpropoxi)quinazolin-4-amina
- Ácido 3-cloro-4-fluorofenilborónico
Unicidad
N-(3-cloro-4-fluorofenil)-N~2~-(3-cloro-4-metilfenil)-N~2~-[(4-metilfenil)sulfonil]glicinamida es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales, ya que puede participar en una amplia gama de reacciones químicas e interactuar con diversos objetivos moleculares.
Propiedades
Fórmula molecular |
C22H19Cl2FN2O3S |
|---|---|
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H19Cl2FN2O3S/c1-14-3-8-18(9-4-14)31(29,30)27(17-7-5-15(2)19(23)12-17)13-22(28)26-16-6-10-21(25)20(24)11-16/h3-12H,13H2,1-2H3,(H,26,28) |
Clave InChI |
LRJOLHJWBQAANI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC(=C(C=C3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)


![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)


![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)
![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)


![N-[4-(Aminomethyl)phenyl]-2-methylbenzamide](/img/structure/B12444597.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{3-hydroxy-4-[(2,3,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12444603.png)
![(1R,2S)-2-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B12444614.png)
